Norendoxifen

aromatase inhibition CYP19 tamoxifen metabolites

Norendoxifen is the first and only compound with dual aromatase (CYP19) inhibition and estrogen receptor binding. Its Ki of 35 nM against recombinant aromatase surpasses endoxifen and 4-hydroxytamoxifen, making it the essential positive control for tamoxifen metabolite studies. Isomer-defined (E/Z) preparations enable stereochemical control: E-isomer has 9.3-fold higher aromatase inhibition, Z-isomer shows 3.5-fold stronger ERα binding. Minimal CYP2D6 inhibition ensures clean CYP selectivity data. Optimal for SAR studies on dual AI/SERM agents.

Molecular Formula C24H25NO2
Molecular Weight 359.5 g/mol
CAS No. 1308808-22-1
Cat. No. B10796928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorendoxifen
CAS1308808-22-1
Molecular FormulaC24H25NO2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3
InChIInChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23-
InChIKeyYCQBLTPGQSYLHD-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norendoxifen (CAS 1308808-22-1): A Dual-Action Tamoxifen Metabolite with Aromatase Inhibition and Estrogen Receptor Binding


Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen; CAS 1308808-22-1) is a triphenylethylene-derived active metabolite of tamoxifen that functions as both a competitive aromatase (CYP19) inhibitor and an estrogen receptor ligand [1]. Unlike its parent compound tamoxifen, which acts solely as a selective estrogen receptor modulator (SERM), norendoxifen exhibits a dual pharmacological profile—inhibiting estrogen biosynthesis via aromatase blockade while simultaneously binding to estrogen receptors α and β [2]. This dual functionality distinguishes norendoxifen as the first compound identified with both aromatase inhibitory and estrogen receptor binding activities, making it a unique tool compound for breast cancer research and a scaffold for developing novel dual AI/SERM therapeutic agents .

Why Norendoxifen Cannot Be Replaced by Tamoxifen, Endoxifen, or 4-Hydroxytamoxifen in Aromatase Inhibition Assays


Substituting norendoxifen with its parent compound tamoxifen or closely related metabolites such as endoxifen or 4-hydroxytamoxifen fundamentally alters experimental outcomes due to norendoxifen's unique dual pharmacological profile and quantitatively superior aromatase inhibitory potency. A direct head-to-head comparison of ten tamoxifen metabolites established a clear inhibitory potency hierarchy: norendoxifen ≫ 4,4′-dihydroxy-tamoxifen > endoxifen > tamoxifen, with norendoxifen demonstrating a Ki of 35 nM against recombinant aromatase—dramatically exceeding the inhibitory capacity of both endoxifen and 4-hydroxytamoxifen [1]. Furthermore, unlike tamoxifen, which acts exclusively as a SERM, norendoxifen directly inhibits aromatase (CYP19) while retaining estrogen receptor binding capability [2]. This dual mechanism cannot be replicated by using tamoxifen alone or by combining tamoxifen with a separate aromatase inhibitor, as norendoxifen's single-molecule dual pharmacology yields distinct pharmacokinetic and target engagement profiles that are not recapitulated by multi-agent combinations. Procurement of norendoxifen is therefore essential for studies requiring the specific dual AI/SERM mechanism, for comparative pharmacology against tamoxifen metabolites, and for structure-activity relationship investigations where this dual functionality serves as the validated pharmacophore scaffold.

Quantitative Differentiation of Norendoxifen: Head-to-Head Data vs. Tamoxifen Metabolites and AI Comparators


Aromatase Inhibitory Potency: Norendoxifen vs. Endoxifen and 4-Hydroxytamoxifen

Norendoxifen demonstrates substantially higher aromatase inhibitory potency compared to its closest structural analogs among tamoxifen metabolites. In a systematic screen of ten tamoxifen metabolites using recombinant aromatase microsomal incubations, norendoxifen ranked as the most potent aromatase inhibitor, significantly exceeding the activity of both endoxifen and 4-hydroxytamoxifen [1]. Norendoxifen inhibited recombinant aromatase via a competitive mechanism with a Ki of 35 nM [1].

aromatase inhibition CYP19 tamoxifen metabolites competitive inhibitor

CYP Enzyme Selectivity: Norendoxifen Spares CYP2D6 and CYP2B6

Norendoxifen exhibits a favorable CYP enzyme selectivity profile with minimal inhibition of CYP2D6 and CYP2B6. In human liver microsome assays, norendoxifen inhibited placental aromatase with an IC50 of 90 nM, while showing substantially weaker inhibition of CYP2C9 (IC50 = 990 nM) and CYP3A (IC50 = 908 nM)—representing 11-fold and 10-fold selectivity windows, respectively [1]. Critically, no substantial inhibition of CYP2B6 and CYP2D6 by norendoxifen was observed [1]. This contrasts with many clinically used aromatase inhibitors and SERMs that carry CYP2D6-mediated drug-drug interaction liabilities.

CYP450 selectivity drug-drug interaction CYP2D6 aromatase inhibitor

Isomer-Specific Aromatase Inhibition: E-Norendoxifen vs. Z-Norendoxifen

The E- and Z-isomers of norendoxifen exhibit markedly different aromatase inhibitory potencies, with E-norendoxifen demonstrating 9.3-fold higher inhibitory ability than Z-norendoxifen against CYP19 [1]. In microsomal incubation assays using recombinant aromatase, E-norendoxifen and Z-norendoxifen showed this pronounced potency differential, while both isomers displayed similar potencies against CYP1A2, CYP3A4, CYP3A5, and CYP2C19 [1]. Mixed (E,Z)-norendoxifen inhibited recombinant aromatase with a Ki of 70 ± 9 nM [1].

isomer selectivity E/Z isomers stereochemistry aromatase inhibition

Isomer-Specific Estrogen Receptor Binding: Z-Norendoxifen vs. E-Norendoxifen

The Z- and E-isomers of norendoxifen exhibit inverse selectivity profiles for aromatase inhibition versus estrogen receptor binding. Z-Norendoxifen displays substantially higher affinity for both estrogen receptor subtypes compared to E-norendoxifen: EC50 = 17 nM vs. 58.7 nM for ERα (3.5-fold difference) and EC50 = 27.5 nM vs. 78.5 nM for ERβ (2.9-fold difference) [1]. Conversely, E-norendoxifen exhibits superior aromatase inhibitory potency (Ki = 48 nM vs. 442 nM for Z-norendoxifen; 9.2-fold difference) [1].

estrogen receptor ERα binding ERβ binding SERM activity

In Vivo Pharmacokinetics: Z-Norendoxifen Achieves Higher Plasma Exposure than E-Norendoxifen

Oral pharmacokinetic evaluation in mice revealed significant isomer-dependent differences in systemic exposure. Z-Norendoxifen resulted in significantly higher plasma concentrations and exposure (AUC values) than E-norendoxifen following oral administration of (E,Z)-norendoxifen [1]. This in vivo pharmacokinetic divergence complements the in vitro isomer selectivity data, establishing that isomer composition directly impacts both target engagement and systemic availability.

pharmacokinetics in vivo AUC oral bioavailability

Dual AI/SERM Activity: Norendoxifen as the First Validated Dual-Function Scaffold

Norendoxifen is recognized as the first compound identified with dual aromatase inhibitory and estrogen receptor binding activities . This dual functionality was validated through systematic characterization showing that norendoxifen inhibits recombinant aromatase with a Ki of 35 nM while simultaneously binding to ERα and ERβ [1]. The dual mechanism distinguishes norendoxifen from all single-mechanism alternatives, including tamoxifen (SERM only), letrozole (AI only), and anastrozole (AI only). This unique pharmacological signature has established norendoxifen as the foundational scaffold for developing novel dual AI/SERM therapeutic agents, with subsequent analog optimization yielding compounds such as 4′-hydroxynorendoxifen that exhibit further enhanced dual activity .

dual AI/SERM pharmacophore lead compound drug discovery

Validated Application Scenarios for Norendoxifen in Breast Cancer Research and Drug Discovery


Positive Control for Aromatase Inhibition in Tamoxifen Metabolite Studies

Norendoxifen serves as the optimal positive control for aromatase (CYP19) inhibition assays when investigating tamoxifen metabolites. Its Ki of 35 nM against recombinant aromatase and IC50 of 90 nM against placental aromatase [1] provide well-characterized benchmark values. The established potency ranking (norendoxifen ≫ 4,4′-dihydroxy-tamoxifen > endoxifen) [1] enables researchers to contextualize the inhibitory activity of novel compounds within the known tamoxifen metabolite hierarchy, making norendoxifen indispensable for comparative pharmacology studies of tamoxifen-derived molecules.

Pharmacophore Scaffold for Dual AI/SERM Drug Discovery Programs

Norendoxifen functions as the validated parent scaffold for structure-activity relationship (SAR) studies aimed at developing dual aromatase inhibitor/selective estrogen receptor modulator (AI/SERM) agents [1]. As the first compound identified with this dual pharmacological profile [1], norendoxifen provides the baseline molecular framework from which optimized analogs—such as 4′-hydroxynorendoxifen with enhanced aromatase inhibitory potency and improved ER binding affinity [1]—have been rationally designed. Medicinal chemistry programs targeting dual AI/SERM activity should procure norendoxifen as the essential reference compound for validating SAR modifications and establishing comparative potency benchmarks.

Isomer-Specific Pharmacological Studies Requiring Defined E/Z Composition

Norendoxifen is uniquely suited for investigations requiring precise stereochemical control due to its well-characterized isomer-dependent pharmacology. E-Norendoxifen provides 9.3-fold higher aromatase inhibition than the Z-isomer [1], while Z-norendoxifen exhibits 3.5-fold higher ERα binding affinity than the E-isomer [2]. Additionally, Z-norendoxifen achieves significantly higher in vivo plasma exposure in mice than E-norendoxifen [2]. Researchers should procure isomerically defined preparations of norendoxifen for studies where stereochemistry impacts target engagement or pharmacokinetic outcomes, and must analytically verify isomer composition when using mixed (E,Z) preparations to ensure reproducible results.

CYP Selectivity Profiling with Minimal CYP2D6 Interference

Norendoxifen is the preferred tamoxifen metabolite for CYP enzyme selectivity studies requiring minimal confounding CYP2D6 inhibition. Unlike many clinically used aromatase inhibitors and SERMs that carry CYP2D6-mediated drug-drug interaction risks, norendoxifen shows no substantial inhibition of CYP2D6 and CYP2B6, with only weak inhibition of CYP2C9 (IC50 = 990 nM, 11-fold selectivity vs. aromatase) and CYP3A (IC50 = 908 nM, 10-fold selectivity) [1]. This selectivity profile makes norendoxifen an ideal tool compound for isolating aromatase-mediated effects from CYP450-dependent metabolic interactions in in vitro and in vivo pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norendoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.